2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
Overview
Description
2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C22H34N4O and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.27326172 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives are synthesized through reactions involving specific pyrazole compounds, which are characterized by NMR spectroscopy and single-crystal X-ray structure studies. These compounds demonstrate potential for in vitro cytotoxic activity against human cells and antimicrobial activity against bacteria and yeasts, suggesting their utility in developing new therapeutic agents (Asegbeloyin et al., 2014).
Anticancer Activity of Pyran Derivatives
Microwave-assisted synthesis techniques enable the production of polysubstituted 4H-pyran derivatives. These compounds have been evaluated for their anticancer activity against various human cancer cell lines, revealing potent activity against different cell lines, which indicates their potential in cancer therapy (Hadiyal et al., 2020).
Development of Chiral N,N,O-Scorpionate Zinc Alkyls
The synthesis of chiral bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands has led to the discovery of efficient initiators for the ring-opening polymerization of rac-lactide, contributing to advancements in polymer chemistry and materials science (Otero et al., 2017).
Investigation of Solubility and Partitioning in Biologically Relevant Solvents
Studies on the solubility and partitioning of novel antifungal compounds reveal insights into their adsorption and delivery mechanisms in biological media. This research is critical for drug development, providing information on how drugs interact with biological systems and their distribution properties (Volkova et al., 2020).
Electro-catalyzed Synthesis of Pyrazole Derivatives
Electrochemical methods offer efficient and green pathways for synthesizing pyrazole derivatives. These techniques highlight the importance of sustainable chemistry practices in creating compounds with potential applications in medicinal chemistry and materials science (Vafajoo et al., 2015).
Properties
IUPAC Name |
2-[4-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c1-3-11-26-19(2)21(16-23-26)17-24-13-14-25(22(18-24)10-15-27)12-9-20-7-5-4-6-8-20/h4-8,16,22,27H,3,9-15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTQQWGMVUXTIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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